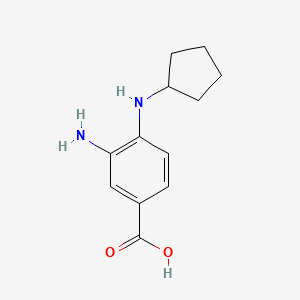

3-amino-4-(cyclopentylamino)benzoic Acid

Description

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives have long been a cornerstone of organic and medicinal chemistry. The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied biological activities. nih.gov Historically, benzoic acid derivatives have been explored for their antimicrobial, anti-inflammatory, and analgesic properties.

In contemporary research, the focus has expanded to include their potential as anticancer, antiviral, and neuroprotective agents. nih.gov The ability to substitute at various positions on the benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic behavior. nih.gov The core structure of 3-amino-4-(cyclopentylamino)benzoic acid, being a derivative of aminobenzoic acid, situates it within a class of compounds recognized for their biological significance and as valuable building blocks in the synthesis of more complex therapeutic agents. nih.govnih.gov

Significance of the Cyclopentylamino Moiety in Contemporary Medicinal Chemistry

The inclusion of a cyclopentylamino group is a notable feature of the target molecule. Cycloalkyl groups, in general, are often incorporated into drug candidates to modulate their properties. The cyclopentyl moiety, in particular, can offer a favorable balance of lipophilicity and conformational rigidity.

Introducing a cyclopentyl group can:

Enhance Lipophilicity: This can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.

Introduce Conformational Constraint: The five-membered ring restricts the rotational freedom of the amino linkage, which can lead to more specific interactions with biological targets. This specificity can result in increased potency and reduced off-target effects. nih.gov

Improve Metabolic Stability: The cyclic nature of the group can protect adjacent chemical bonds from metabolic degradation, thereby prolonging the compound's half-life in the body.

Research has shown that the incorporation of a cyclopentyl moiety into various molecular scaffolds can lead to potent biological activities, including enzyme inhibition and receptor antagonism. nih.gov For instance, cyclopentapeptide CXCR4 antagonists have been studied for their therapeutic potential in HIV, cancer, and inflammatory diseases. nih.gov

Overview of Research Trajectories for Structurally Related Benzoic Acid Compounds

While specific research on this compound is limited, the research trajectories of structurally related aminobenzoic acid derivatives provide a roadmap for its potential exploration.

Antimicrobial and Cytotoxic Agents: Derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their antibacterial, antimycobacterial, and antifungal properties. mdpi.com Simple modifications, such as the formation of Schiff bases, have yielded compounds with significant biological activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Enzyme Inhibition: Aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 3,4-diaminobenzoic acid have been explored as inhibitors of M1 aminopeptidases, which have immune-regulating properties. researchgate.net

Central Nervous System (CNS) Activity: Certain aminobenzoic acid derivatives have been shown to possess CNS activity. For instance, 2,5-diaminobenzoic acid derivatives that inhibit prostaglandin (B15479496) biosynthesis have demonstrated CNS depressant effects. nih.gov

Diuretics: The aminobenzoic acid scaffold is also present in diuretic drugs. Research into 4-substituted-3-amino-5-sulfamylbenzoic acid derivatives has led to the development of potent diuretic agents. wsu.edu

| Compound Class | Biological Activity Explored | Reference |

|---|---|---|

| 4-Aminobenzoic Acid Derivatives | Antimicrobial, Cytotoxic | mdpi.com |

| 3,4-Diaminobenzoic Acid Derivatives | M1 Aminopeptidase Inhibition | researchgate.net |

| 2,5-Diaminobenzoic Acid Derivatives | CNS Depressant | nih.gov |

| 4-Substituted-3-amino-5-sulfamylbenzoic Acid Derivatives | Diuretic | wsu.edu |

Given these research trends, it is plausible that future investigations into this compound could explore its potential in similar therapeutic areas. The unique combination of the aminobenzoic acid core and the cyclopentylamino substituent may confer novel biological activities or an improved pharmacological profile compared to existing compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(cyclopentylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-7-8(12(15)16)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYJVSMADKLCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis Strategies

Classical Approaches for the Synthesis of 3-Amino-4-(cyclopentylamino)benzoic Acid and Analogues

Classical synthetic strategies for this class of compounds typically involve the sequential construction and modification of the substituted benzoic acid scaffold. These methods often rely on well-established and robust chemical reactions.

The synthesis of polysubstituted benzoic acids like this compound often begins with a suitably functionalized benzene (B151609) ring precursor. A common strategy involves the derivatization of commercially available aminobenzoic acids or their nitro precursors. Electrophilic aromatic substitution reactions are fundamental to introducing the necessary functional groups onto the aromatic ring. For instance, the nitration of a 4-halobenzoic acid can serve as an initial step to introduce a nitro group, which can later be reduced to an amino group. The order of these substitution reactions is crucial to ensure the correct regiochemistry of the final product, guided by the directing effects of the existing substituents on the benzene ring.

One potential synthetic pathway could start from 4-chlorobenzoic acid. Nitration of this precursor would likely yield 4-chloro-3-nitrobenzoic acid due to the ortho, para-directing effect of the chlorine atom and the meta-directing effect of the carboxylic acid group. Subsequent nucleophilic aromatic substitution of the chlorine with cyclopentylamine (B150401) would then be followed by the reduction of the nitro group to afford the target molecule.

| Starting Material | Reagents and Conditions | Intermediate Product |

| 4-Chlorobenzoic Acid | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzoic acid |

| 4-Chloro-3-nitrobenzoic acid | Cyclopentylamine, Base | 4-(Cyclopentylamino)-3-nitrobenzoic acid |

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key strategy for introducing the cyclopentylamino group. wikipedia.org This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org In the context of synthesizing this compound, a precursor such as 4-amino-3-nitrobenzaldehyde (B1281796) could potentially undergo reductive amination with cyclopentanone, followed by reduction of the nitro group.

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are also frequently used. masterorganicchemistry.comjsynthchem.com For substrates with multiple reducible functional groups, chemoselective reduction of the nitro group is a critical consideration.

| Nitro-substituted Precursor | Reducing Agent | Product |

| 4-(Cyclopentylamino)-3-nitrobenzoic acid | H₂, Pd/C | This compound |

| 4-(Cyclopentylamino)-3-nitrobenzoic acid | Fe, HCl | This compound |

| 4-(Cyclopentylamino)-3-nitrobenzoic acid | SnCl₂, HCl | This compound |

Amide bond formation is a cornerstone of organic synthesis and can be employed in the construction of analogues of this compound. researchgate.net This typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. nih.gov While not a direct route to the title compound itself, this methodology is crucial for creating a diverse library of analogues where the benzoic acid moiety is converted to an amide.

For instance, this compound could be coupled with various amines to generate the corresponding benzamides. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. researchgate.net

| Carboxylic Acid | Amine | Coupling Reagent | Product |

| This compound | Benzylamine | EDC, HOBt | N-Benzyl-3-amino-4-(cyclopentylamino)benzamide |

| This compound | Morpholine | HATU, DIPEA | (3-Amino-4-(cyclopentylamino)phenyl)(morpholino)methanone |

Molecular Design Principles and Structure Activity Relationship Sar Investigations

Rational Design Frameworks for 3-Amino-4-(cyclopentylamino)benzoic Acid Derivatives

The rational design of derivatives of this compound is often guided by its structural similarity to anthranilic acid, a known pharmacophore for various biological targets. ijpsjournal.comnih.gov The core structure presents multiple points for modification: the amine and carboxylic acid functionalities, the cyclopentyl group, and the aromatic ring. A common design strategy involves using this scaffold as a starting point for developing molecules that can interact with specific biological targets, such as enzymes or receptors. nih.gov

One notable example of a rational design framework involving a benzoic acid moiety is in the development of HIV-1 maturation inhibitors. nih.govresearchgate.net In this context, a C-3 benzoic acid was identified as a suitable replacement for a dimethyl succinate (B1194679) side chain in an earlier lead compound, bevirimat. nih.govdocumentsdelivered.com The benzoic acid moiety was found to confer topographical constraint to the pharmacophore, which can be a desirable property for enhancing binding affinity and specificity. researchgate.net This principle of using a substituted benzoic acid to introduce conformational rigidity and optimize interactions with a target protein can be applied to the design of novel this compound derivatives.

The design process typically involves identifying a biological target and then modifying the lead structure to improve its interaction with the target's binding site. This can include altering the size, shape, and electronic properties of the molecule to achieve a better fit and form more favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Elucidation of Structure-Activity Relationships through Systematic Modifications

Systematic modification of the this compound structure is crucial for understanding its SAR. This involves synthesizing a series of analogs where each of the key structural features is altered in a controlled manner and then evaluating the biological activity of these new compounds.

The amine (-NH2) and carboxylic acid (-COOH) groups on the aromatic ring are critical for the biological activity of many anthranilic acid derivatives. ijpsjournal.com These groups are ionizable and can participate in hydrogen bonding and electrostatic interactions with biological targets.

The relative positions of the amine and carboxylic acid groups are also important. The ortho-disposition in anthranilic acid creates a specific geometry that can be crucial for binding to a target. Studies on different isomers of aminobenzoic acid have shown that the substituent position significantly affects their electronic properties and interaction with their environment. rsc.org

Modifications to these groups can have a profound impact on activity. For instance, replacement of the carboxylic acid with bioisosteres such as alcohols, carboxamides, or nitriles has been shown to be detrimental to the activity of some anthranilic acid-based inhibitors, highlighting the necessity of an acidic function for in vitro activity. mdpi.com Conversely, replacing the carboxylic acid with other acidic groups like tetrazoles or acylsulfonamides can be well-tolerated and lead to potent compounds. mdpi.com

| Functional Group Replacement | General Impact on Activity | Reference |

|---|---|---|

| Alcohol (-CH2OH) | Deleterious | mdpi.com |

| Carboxamide (-CONH2) | Deleterious | mdpi.com |

| Nitrile (-CN) | Deleterious | mdpi.com |

| Tetrazole | Well-tolerated | mdpi.com |

| Acylsulfonamide (-CONHSO2R) | Well-tolerated | mdpi.com |

The cyclopentyl group attached to the 4-amino position is expected to contribute to the molecule's lipophilicity and engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. The size and conformation of this cycloalkyl group can influence binding affinity.

Studies on artificial carbohydrate receptors have shown that cycloalkyl groups can act as building blocks that participate in van der Waals contacts with substrates. nih.gov The ring size of the cycloalkyl group can affect receptor efficiency, with cyclohexyl groups sometimes showing better binding properties than cyclopentyl or cycloheptyl groups. nih.gov This suggests that the size of the hydrophobic pocket in the target protein is a key determinant of the optimal ring size.

Introducing substituents onto the aromatic ring is a common strategy to modulate the electronic properties and steric profile of a lead compound. The nature and position of these substituents can significantly affect biological activity.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the carboxylic acid and the basicity of the amine group, which in turn can affect the ionization state of the molecule at physiological pH and its ability to form ionic bonds with the target. For instance, EWGs tend to lower the pKa of benzoic acids, making them stronger acids, which can enhance their interaction with positively charged residues in a binding site.

The position of the substituent also matters. A study on amino/nitro-substituted 3-arylcoumarins found that the antibacterial activity was highly dependent on the substitution pattern. mdpi.com For example, a nitro group at the 6-position of the coumarin (B35378) moiety was found to be essential for antibacterial activity, while the introduction of an amino substituent seemed to decrease activity. mdpi.com These findings underscore the importance of exploring different substitution patterns on the benzene (B151609) ring of this compound to optimize its biological activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, studies on related structures, such as benzoylaminobenzoic acid derivatives, demonstrate the utility of this approach. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a series of analogs. These descriptors can be related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological indices. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR studies revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased inhibitory activity. nih.gov Such models can be invaluable in predicting the activity of newly designed compounds and prioritizing their synthesis, thereby accelerating the drug discovery process.

Bioisosteric Replacement Strategies in Compound Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds. It involves replacing a functional group with another group that has similar steric, electronic, or physicochemical properties, with the aim of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. drughunter.com

For the this compound scaffold, the carboxylic acid group is a prime candidate for bioisosteric replacement. While essential for the activity of many compounds, carboxylic acids can sometimes lead to poor oral bioavailability or rapid metabolism. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, phosphonic acids, and sulfonamides. drughunter.comresearchgate.net For example, the tetrazole ring is a well-known non-classical bioisostere of the carboxylic acid group, maintaining a similar acidity (pKa) while being more lipophilic. drughunter.com

In the context of HIV-1 maturation inhibitors, bioisosteric replacement of the benzoic acid moiety has been explored. nih.gov For instance, a cyclohexene (B86901) carboxylic acid and a novel spiro[3.3]hept-5-ene were designed as replacements that could emulate the C-3 benzoic acid of the parent compound from both a potency and pharmacokinetic perspective. nih.gov These examples highlight the potential of bioisosteric replacement to generate novel chemical entities with improved drug-like properties while retaining the desired biological activity.

| Original Group | Bioisostere | Key Properties | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, more lipophilic | drughunter.com |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Weaker acid, increased lipophilicity, metabolically stable | drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Acidity closer to carboxylic acids | drughunter.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a chelating group | researchgate.net |

| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)2) | Dianionic at physiological pH | researchgate.net |

Investigation of Molecular Targets and Mechanistic Modalities

Enzyme Inhibition and Inactivation Studies

Detailed investigations into the effects of 3-amino-4-(cyclopentylamino)benzoic acid on key enzyme systems have not been reported. The following sections outline the areas where no data has been found.

Aminotransferase Inhibition (e.g., γ-Aminobutyric Acid Aminotransferase, Ornithine Aminotransferase)

There is no available scientific literature detailing the inhibitory effects of this compound on aminotransferases such as γ-Aminobutyric Acid Aminotransferase (GABA-AT) or Ornithine Aminotransferase (OAT). While structurally related compounds, particularly halogenated cyclopentane (B165970) and cyclopentene (B43876) derivatives, have been investigated as inactivators of these enzymes, no such studies have been published for the specific compound .

No research has been published elucidating any potential mechanism-based inactivation pathways or the formation of covalent adducts between this compound and aminotransferases.

Due to the lack of primary research, there are no data available on the kinetics of enzyme inactivation (e.g., K_I, k_inact) or the specificity profile of this compound against a panel of aminotransferases.

Kinase Inhibition Potentials and Selectivity Assessments

A search of the scientific literature did not yield any studies on the potential for this compound to act as a kinase inhibitor. Consequently, no data on its selectivity for different kinases are available.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Mechanisms

There is no published information regarding the inhibitory activity or mechanism of action of this compound towards acetylcholinesterase or butyrylcholinesterase.

Neuraminidase Inhibition in Viral Pathogenesis Contexts

No studies have been found that investigate the potential of this compound as an inhibitor of neuraminidase in the context of viral pathogenesis.

Exploration of Other Enzyme Systems and Their Modulation by Analogues

No information is available in the public domain regarding the modulation of any enzyme systems by this compound or its close structural analogues.

Receptor Binding and Modulation Mechanisms

There is no published data on the binding or modulation of any receptors by this compound.

Retinoid-X-Receptor (RXR) Agonism and Ligand-Mediated Receptor Activation

No studies have been found that investigate the interaction of this compound with Retinoid-X-Receptors (RXRs).

Adenosine (B11128) Receptor (AR) Antagonism and Subtype Selectivity Determination

There is no available research on the activity of this compound as an antagonist for any adenosine receptor subtype.

Signal Transduction Pathway Interventions via Receptor Interaction

As no receptor interactions have been identified for this compound, there is no information on its potential to intervene in signal transduction pathways.

Protein Interaction Profiling and Cellular Pathway Modulation

No studies have been published that profile the protein interactions or the effects on cellular pathways of this compound.

Disruption of Protein Synthesis Mechanisms

There is currently no available research data to suggest that this compound disrupts protein synthesis mechanisms. Studies on other aminobenzoic acid derivatives have shown that some members of this class can interact with the ribosome, the cellular machinery responsible for protein synthesis, thereby inhibiting its function. acs.orgnih.gov However, no such studies have been conducted on this compound. Therefore, its effect on ribosomal activity and protein translation remains unknown.

Identification of Specific Protein Binding Partners

The specific protein binding partners for this compound have not been identified in any published studies. Research on other aminobenzoic acid derivatives has demonstrated binding to various proteins, including serum albumins, which can affect their transport and bioavailability in the body. nih.gov Without targeted research, such as affinity chromatography, mass spectrometry, or other proteomic approaches, the proteins that may interact with this compound within a biological system remain uncharacterized.

Modulation of Oxidative Stress Pathways and Associated Molecular Events

There is no scientific evidence to date that describes the role of this compound in the modulation of oxidative stress pathways. Some related compounds, such as para-aminobenzoic acid (PABA), have been noted for their antioxidant properties, functioning as radical scavengers and influencing the expression of antioxidant enzymes. explorationpub.comresearchgate.net Additionally, various derivatives of aminobenzoic acids have been synthesized and evaluated for their antioxidant potential. researchgate.netresearchgate.net However, the specific capacity of this compound to influence cellular redox status, mitigate reactive oxygen species (ROS), or interact with molecular pathways associated with oxidative stress has not been investigated.

Preclinical Biological Activity and Mechanistic Efficacy Studies

Antimicrobial Activity and Underlying Mechanisms

Antibacterial Efficacy Against Diverse Bacterial Strains

No studies were found that investigated the antibacterial effects of 3-amino-4-(cyclopentylamino)benzoic acid.

Antifungal Spectrum and Mode of Action

There is no available data on the antifungal properties or the mechanism of action of this compound.

Antimycobacterial Activity and Target-Specific Effects

Research on the antimycobacterial activity of this compound has not been published.

Antiproliferative and Cytotoxic Mechanisms in In Vitro Cellular Models

Cell Growth Inhibition and Apoptosis Induction in Malignant Cells

No in vitro studies on malignant cell lines have been reported for this compound to assess its potential for cell growth inhibition or apoptosis induction.

Exploration of Cellular Toxicity Pathways at the Molecular Level

The molecular pathways related to the cellular toxicity of this compound have not been explored in any published research.

Anti-inflammatory Pathway Modulation and Cellular Responses

There is currently no available scientific literature detailing the effects of this compound on anti-inflammatory pathways or cellular responses. Preclinical studies investigating its potential to modulate key inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), have not been published. Consequently, its mechanism of action regarding inflammation, including any influence on signaling pathways like NF-κB or MAPK, remains uncharacterized.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

No peer-reviewed studies or data could be located that investigate the antioxidant properties of this compound. Research into its capacity to scavenge free radicals (e.g., DPPH, ABTS) or its effects on cellular antioxidant enzymes (such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase) is absent from the public domain. Therefore, its potential to mitigate oxidative stress through direct radical scavenging or by modulating endogenous antioxidant defense systems is unknown.

Due to the lack of research, no data is available to present in a table format regarding its antioxidant capacity.

Antiviral Activity Investigations (e.g., Hepatitis C Virus Inhibition)

There are no published preclinical studies examining the antiviral activity of this compound. Specifically, no research has been identified that assesses its efficacy as an inhibitor of any virus, including the Hepatitis C virus (HCV). Investigations into its potential to interfere with viral life cycle stages, such as entry, replication, or assembly, have not been reported.

As no antiviral activity has been investigated, a data table on this topic cannot be provided.

Neuroprotective Mechanisms in Cellular Models of Oxidative Injury

Information regarding the neuroprotective potential of this compound is not available in the current scientific literature. There are no studies on its ability to protect neurons from damage induced by oxidative stress or other insults in cellular models. Its mechanisms in the context of neuroprotection, including any potential interaction with pathways involved in neuronal survival and apoptosis, have not been explored.

Without experimental findings, a data table detailing neuroprotective effects cannot be constructed.

Computational Chemistry and Theoretical Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-amino-4-(cyclopentylamino)benzoic acid, molecular docking simulations are employed to predict its binding mode and affinity within the active site of a target protein. These simulations can help identify key amino acid residues that interact with the ligand, providing a basis for understanding its mechanism of action. For instance, docking studies can reveal hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

An illustrative molecular docking result for this compound against a hypothetical protein kinase target is presented below.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, GLU91, LEU132, ASP145 |

| Hydrogen Bonds | LYS76 (NH), ASP145 (O) |

| Hydrophobic Interactions | LEU132, VAL64 |

Molecular Dynamics Simulations to Elucidate Binding Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes that occur when this compound binds to a protein. These simulations model the movement of atoms over time, offering insights into the flexibility of both the ligand and the protein. By observing these dynamic changes, researchers can understand how the binding of the ligand may induce conformational shifts in the protein, which can be critical for its biological function. MD simulations can also be used to assess the stability of the ligand-protein complex over time.

A representative summary of a molecular dynamics simulation for the this compound-protein complex is shown in the following table.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) | Key Conformational Changes |

| 10 | 1.2 | 1.5 | Minor fluctuations in the binding pocket |

| 50 | 1.5 | 2.1 | Reorientation of a key active site loop |

| 100 | 1.4 | 2.0 | Stable binding pose achieved |

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target. Derivatives of this compound can be included in these libraries to explore a wide range of chemical space. This approach accelerates the discovery of new lead compounds by prioritizing molecules for experimental testing. Virtual ligand design, on the other hand, involves the computational design of new molecules that are predicted to have high affinity and selectivity for a specific target. This can involve modifying the structure of this compound to optimize its interactions with the target protein.

Prediction of Receptor Subtype Selectivity using Computational Algorithms

Many receptors exist as multiple subtypes, and achieving selectivity for a specific subtype is often a major goal in drug development to minimize off-target effects. Computational algorithms can be used to predict the subtype selectivity of this compound and its derivatives. By comparing the binding energies and interaction patterns of a compound with different receptor subtypes, researchers can identify structural modifications that are likely to enhance selectivity. This is particularly relevant for targets such as G-protein coupled receptors and ion channels.

The table below illustrates a hypothetical prediction of receptor subtype selectivity.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Key Discriminating Residues |

| Subtype A | 15 | TYR112 |

| Subtype B | 250 | PHE112 |

| Subtype C | >1000 | ILE112 |

Computational Design of Mechanism-Based Inhibitors and Mechanistic Pathway Simulations

Computational methods can be employed to design mechanism-based inhibitors, which are compounds that are chemically modified by their target enzyme during its catalytic cycle, leading to irreversible inhibition. For this compound, this could involve designing derivatives that can form a covalent bond with a key residue in the enzyme's active site. Mechanistic pathway simulations, often using quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the step-by-step chemical reactions involved in the inhibition process.

Application of Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. indexcopernicus.com These calculations can provide information about the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO). indexcopernicus.comnih.gov This information is valuable for understanding the molecule's reactivity and its ability to participate in various types of chemical interactions, which is fundamental to its binding with a biological target. indexcopernicus.comnih.gov

A table summarizing typical data obtained from DFT calculations is provided below.

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

| Mulliken Charge on Amino N | -0.45 |

| Mulliken Charge on Carboxyl O | -0.62 |

Future Research Trajectories and Interdisciplinary Perspectives

Identification of Novel Biological Targets for 3-Amino-4-(cyclopentylamino)benzoic Acid and its Derivatives

While initial research has suggested potential anti-inflammatory roles for this compound, a comprehensive understanding of its molecular targets remains a primary objective. smolecule.com The broader family of benzoic acid derivatives has been shown to interact with a diverse range of biological targets, suggesting that the specific scaffold of this compound could have novel and uncharacterized biological activities. preprints.org For instance, various substituted benzoic acids have demonstrated inhibitory activity against enzymes like sirtuins (SIRT1, SIRT2, SIRT5), acetylcholinesterase, and carbonic anhydrases. nih.govsci-hub.senih.gov

Future research will likely employ advanced chemical biology and proteomic techniques to identify direct binding partners. Methods such as thermal shift assays, affinity chromatography-mass spectrometry, and activity-based protein profiling could be used to screen for interactions within complex cellular lysates. Identifying these targets is a critical step in elucidating the compound's mechanism of action and expanding its potential therapeutic applications beyond inflammation to areas like oncology and neurodegenerative diseases, where targets like sirtuins and acetylcholinesterase are relevant. nih.govsci-hub.se

Table 1: Examples of Biological Targets for Benzoic Acid Derivatives

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Deacylases | Sirtuin 5 (SIRT5) | Cancer, Metabolic Diseases nih.gov |

| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease sci-hub.se |

| Lyases | Carbonic Anhydrase I & II | Glaucoma, Epilepsy sci-hub.se |

| Deacetylases | Sirtuin 2 (Sir2p) | Aging, Metabolic Regulation nih.gov |

Development of Advanced Synthetic Methodologies for Structurally Complex Analogues

The generation of a diverse chemical library based on the this compound core is essential for systematic structure-activity relationship (SAR) studies. Current synthesis often involves standard reactions like amine substitution and functionalization of the benzoic acid moiety. smolecule.com Future efforts must focus on developing more sophisticated and efficient synthetic strategies to create structurally complex analogues.

This includes the development of novel catalytic methods for late-stage functionalization, allowing for the rapid modification of complex intermediates. Techniques such as C-H activation could enable the introduction of various substituents onto the aromatic ring with high precision and atom economy. Furthermore, developing stereoselective syntheses for analogues with chiral centers will be crucial, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. The synthesis of constrained analogues, macrocycles, and peptide conjugates represents another frontier for creating compounds with improved potency and target selectivity.

Table 2: Advanced Synthetic Reactions for Analogue Development

| Reaction Type | Description | Application for Analogues |

|---|---|---|

| Palladium-catalyzed cross-coupling | Forms new carbon-carbon or carbon-heteroatom bonds. | Introduction of diverse aryl, alkyl, or amino groups. |

| C-H Functionalization | Directly converts a carbon-hydrogen bond into a new functional group. | Late-stage diversification of the core scaffold without pre-functionalization. |

| Asymmetric Catalysis | Synthesizes a specific stereoisomer of a chiral molecule. | Creation of enantiomerically pure analogues to probe target interactions. |

| Multicomponent Reactions | Combines three or more starting materials in a single step to form a complex product. | Rapidly builds molecular complexity and generates diverse libraries. |

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

To gain a holistic understanding of the biological effects of this compound and its derivatives, future studies must move beyond single-target analyses and integrate multi-omics data. nih.gov Proteomics can provide a global snapshot of changes in protein expression and post-translational modifications within cells or tissues following compound treatment. This can reveal downstream pathway effects and potential off-target interactions, offering a comprehensive view of the cellular response. mdpi.com

Simultaneously, metabolomics can identify alterations in the cellular metabolome, highlighting which metabolic pathways are perturbed by the compound. nih.gov For example, changes in lipid, amino acid, or energy metabolism could provide crucial clues about the compound's mechanism of action. By integrating proteomic and metabolomic datasets, researchers can construct detailed network models of the compound's biological effects, leading to a more profound mechanistic understanding and facilitating the identification of predictive biomarkers for efficacy. nih.govmdpi.com

Table 3: Application of Omics Technologies in Mechanistic Studies

| Omics Field | Data Generated | Potential Insights for this compound |

|---|---|---|

| Proteomics | Global protein expression levels, post-translational modifications. | Identification of regulated pathways, off-target effects, validation of direct targets. |

| Metabolomics | Quantification of small molecule metabolites (e.g., lipids, sugars, amino acids). | Elucidation of effects on cellular energy, biosynthesis, and signaling pathways. nih.gov |

| Transcriptomics | Global gene expression levels (mRNA). | Understanding of transcriptional regulation induced by the compound. |

| Genomics | DNA sequence information. | Identification of genetic factors that may influence sensitivity or resistance to the compound. |

Harnessing Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of novel molecules with optimized properties. frontiersin.orgnih.gov These computational tools can be harnessed to explore the vast chemical space around the this compound scaffold. Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing chemical databases to learn the underlying rules of molecular structure and chemical synthesis. nih.govbham.ac.uk

Table 4: AI/ML Models for De Novo Drug Design

| Model Type | Function | Application in Designing Analogues |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Processes sequential data, making them suitable for generating SMILES strings (a text representation of molecules). bham.ac.uk | Generation of novel, synthetically feasible chemical structures based on the core scaffold. |

| Generative Adversarial Networks (GANs) | Consists of two neural networks (a generator and a discriminator) that compete to generate realistic data. nih.gov | Design of molecules with specific desired properties, such as high target potency and low predicted toxicity. |

| Reinforcement Learning (RL) | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. bham.ac.uk | Stepwise optimization of molecular structures to simultaneously improve multiple parameters (e.g., affinity, solubility). |

| Variational Autoencoders (VAEs) | Learns a compressed representation of data (encoding) and then reconstructs it (decoding). nih.gov | Generation of diverse molecules within a defined chemical space. |

High-Throughput Screening and Lead Optimization Strategies for Academic Discovery Programs

High-throughput screening (HTS) provides the capability to rapidly test thousands to millions of compounds for biological activity against a specific target or pathway. yu.edu For academic drug discovery programs, HTS is a powerful tool for identifying initial "hit" compounds from libraries of this compound analogues. The development of robust and miniaturized assays in 96- or 384-well plate formats is a prerequisite for a successful HTS campaign.

Following the identification of hits from the primary screen, a rigorous process of lead optimization is initiated. This involves resynthesizing the hit compounds, confirming their activity in secondary assays, and establishing a preliminary structure-activity relationship (SAR). Medicinal chemists then systematically modify the structure of the most promising hits to improve their potency, selectivity, and drug-like properties. This iterative cycle of design, synthesis, and testing is fundamental to transforming an initial hit into a viable lead compound suitable for further preclinical development.

Table 5: Key Stages of an HTS and Lead Optimization Campaign

| Stage | Objective | Key Activities |

|---|---|---|

| Assay Development | Create a robust, sensitive, and reproducible biological assay. | Target validation, reagent optimization, miniaturization to 384-well format, Z'-factor determination. |

| Primary HTS | Screen a large compound library to identify initial "hits". | Single-concentration screening of the analogue library, data analysis to identify active compounds. yu.edu |

| Hit Confirmation | Verify the activity of the primary hits. | Re-testing of hits from fresh compound stock, generation of concentration-response curves to determine potency (IC50/EC50). |

| Lead Optimization | Improve the pharmacological and physicochemical properties of confirmed hits. | SAR studies, chemical synthesis of new analogues, testing for potency, selectivity, solubility, and metabolic stability. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-(cyclopentylamino)benzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentylamine coupling to a benzoic acid backbone. Key steps may resemble methods used for analogous compounds, such as (S)-3-amino-4-(difluoromethylenyl)cyclopentene-1-carboxylic acid, where cyclization and regioselective amination are critical . Intermediate optimization can be achieved via pH-controlled coupling reactions (e.g., adjusting reaction pH to 8–9 for amine activation) and metal catalysis (e.g., Pd-mediated cross-coupling for aromatic substitutions) . Purity is often enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming amine and cyclopentyl group positions, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Discrepancies in data (e.g., overlapping peaks in aromatic regions) can be resolved using 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound’s stability depends on protecting its amine and carboxylic acid groups from oxidation and hydrolysis. Storage at –20°C under inert gas (e.g., argon) in amber vials is recommended, similar to protocols for 3-amino-4-propoxybenzoic acid hydrochloride . Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways, with HPLC monitoring for byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the cyclopentylamino group be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the benzoic acid backbone. Experimental validation via directed ortho-metalation (DoM) strategies or transient protection of the carboxylic acid group (e.g., methyl ester formation) may improve selectivity . For example, tert-butoxycarbonyl (Boc) protection of the amine prior to cyclopentylamine coupling reduces side reactions .

Q. What mechanistic insights explain contradictory bioactivity results in cellular assays?

- Methodological Answer : Discrepancies may arise from compound solubility or intracellular metabolism. Pre-assay solubility screening in DMSO/PBS mixtures (e.g., 10% DMSO) and LC-MS/MS metabolite profiling (e.g., identifying hydrolyzed or oxidized derivatives) are critical. For instance, ethyl ester derivatives (e.g., Ferrostatin-1 analogs) show enhanced membrane permeability but may hydrolyze unpredictably in serum-containing media .

Q. How can computational methods guide the design of derivatives with enhanced binding to target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions between the compound’s amine/cyclopentyl groups and enzyme active sites. For example, modifying the cyclopentyl group’s substituents (e.g., fluorine addition) may improve hydrophobic interactions, as seen in structurally related enzyme inhibitors . Free-energy perturbation (FEP) calculations can quantify binding affinity changes for iterative design .

Q. What strategies validate the compound’s role in inhibiting ferroptosis, given conflicting in vitro vs. in vivo data?

- Methodological Answer : In vitro assays (e.g., lipid peroxidation assays in HT-1080 cells) must be supplemented with in vivo pharmacokinetic studies to assess bioavailability. For example, Ferrostatin-1 derivatives require evaluation of plasma half-life and blood-brain barrier penetration. Discrepancies may arise from rapid metabolism of the ethyl ester group, necessitating prodrug optimization .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodological Answer : Variations in melting points (e.g., ±5°C) often stem from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorphs, while repeated recrystallization (e.g., using acetonitrile) ensures consistency. Conflicting NMR data may require cross-validation with synthetic standards (e.g., commercially available 3-aminobenzoic acid derivatives) .

Q. What analytical workflows are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. A validated method includes protein precipitation (acetonitrile), reversed-phase separation (C18 column), and detection of the [M+H]⁺ ion. Calibration curves (1–1000 ng/mL) should account for matrix effects via standard addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.